molecular formula C20H30ClN5O B610876 SLP120701 HCl CAS No. 1449768-46-0

SLP120701 HCl

Cat. No.: B610876
CAS No.: 1449768-46-0
M. Wt: 391.94
InChI Key: SCIZSGHQFGJAFK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLP120701 is a potent and selective sphingosine kinase 2 inhibitor. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for SLP120701 HCl's selective inhibition of SphK2 over SphK1?

  • Answer : this compound exhibits selectivity for SphK2 (Ki = 1.2 μM) due to structural modifications from its parent compound, SLR080811. Replacing the pyrrolidine ring with a smaller azetidine ring enhances steric and electronic compatibility with SphK2's catalytic pocket . Validation involves comparative enzymatic assays measuring inhibition constants (Ki) for both isoforms and molecular docking studies to map binding interactions.

Q. How does this compound modulate intracellular sphingolipid levels in cancer cell models?

  • Answer : In U937 cells, this compound reduces S1P and sphingosine (Sph) levels, likely via SphK2 inhibition, which disrupts the sphingolipid rheostat. Methodologically, liquid chromatography-mass spectrometry (LC-MS) quantifies lipid levels across treatment groups. Researchers should normalize data to cell count (e.g., per million cells) and include untreated controls to account for baseline variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in sphingolipid level measurements observed with this compound?

  • Answer : Discrepancies, such as unchanged Sph levels in certain assays (e.g., , Chart C), may arise from cell-type-specific metabolic feedback or assay sensitivity. To address this:

  • Replicate experiments across multiple cell lines (e.g., U937 vs. breast cancer models).
  • Use orthogonal methods (e.g., radiolabeled sphingosine incorporation assays) to confirm LC-MS findings.
  • Control for off-target effects via SphK1/SphK2 knockout models .

Q. What experimental design considerations are critical for optimizing this compound dosing in in vivo studies?

  • Answer : Key factors include:

  • Pharmacokinetics : Monitor plasma half-life (8 hours in mice) and tissue distribution using HPLC or pharmacokinetic modeling.
  • Biomarker validation : Track circulating S1P levels as a pharmacodynamic marker.
  • Dose titration : Balance efficacy (e.g., tumor suppression) with toxicity via dose-escalation studies, using body weight and organ histopathology as endpoints .

Q. What strategies enhance the anti-proliferative activity of this compound in drug-resistant cancer models?

  • Answer :

  • Combination therapy : Test synergy with chemotherapeutics (e.g., 5-fluorouracil) using Chou-Talalay synergy assays.
  • Structural optimization : Conduct SAR studies to modify the azetidine ring or hydrophobic tail (e.g., SLM6031434 derivatives) for improved potency and selectivity.
  • In vivo validation : Use patient-derived xenografts (PDXs) with transcriptomic profiling to identify resistance mechanisms .

Q. Methodological Guidance

Q. How should researchers design robust SAR studies for this compound derivatives?

  • Answer :

  • Core modifications : Systematically alter the azetidine ring, oxadiazole linker, and hydrophobic substituents.
  • Activity assays : Prioritize compounds with >10-fold selectivity for SphK2 over SphK1 in enzymatic assays.
  • ADME profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50.
  • Error propagation : Report confidence intervals for kinetic parameters (Ki, Vmax).
  • Multivariate analysis : Use ANOVA with post-hoc tests to compare treatment groups, adjusting for multiple comparisons .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound experimental data?

  • Answer :

  • Detailed methods : Specify cell culture conditions (e.g., serum-free media for lipid profiling), compound purity (≥95% by HPLC), and instrument settings.
  • Open data : Share raw LC-MS spectra and pharmacokinetic curves in supplementary materials.
  • Reagent validation : Use commercial SphK2 standards and verify siRNA knockdown efficiency via Western blot .

Properties

CAS No.

1449768-46-0

Molecular Formula

C20H30ClN5O

Molecular Weight

391.94

IUPAC Name

(S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboximidamide hydrochloride

InChI

InChI=1S/C20H29N5O.ClH/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-23-19(26-24-18)17-13-14-25(17)20(21)22;/h9-12,17H,2-8,13-14H2,1H3,(H3,21,22);1H/t17-;/m0./s1

InChI Key

SCIZSGHQFGJAFK-LMOVPXPDSA-N

SMILES

N=C(N1[C@H](C2=NC(C3=CC=C(CCCCCCCC)C=C3)=NO2)CC1)N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLP120701;  SLP-120701;  SLP120701.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

SLP120701 HCl
SLP120701 HCl
SLP120701 HCl
SLP120701 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.